7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Description
This compound belongs to a class of organic compounds known for their heterocyclic structure, incorporating elements like furyl, tetrahydrofuran, and quinazolinone. These structures are significant in medicinal chemistry and materials science due to their unique chemical properties and reactivity patterns.
Synthesis Analysis
Synthesis routes for similar compounds often involve the condensation of furancarboxylic acid amides with anthranilic acid in the presence of phosphorus oxychloride, leading to the formation of quinazoline derivatives. This method, as explored by Kozlovskaya et al. (1989), is crucial for creating 2-(5-R-2-furyl)-4-oxoquinazolines, indicating a related pathway could be utilized for the compound (Kozlovskaya, I., Badovskaya, L., Zavodnik, V., & Tyukhteneva, Z. I., 1989).
Scientific Research Applications
Transition Metal Complexes
- A study by Gudasi et al. (2009) explored a heterocycle similar to our compound of interest. The research focused on synthesizing and characterizing complexes of this heterocycle, highlighting its potential as a ligand in transition metal complexes, which could have implications in anticancer research.
Alkaloid Synthesis
- Research by Zubkov et al. (2009) discussed the synthesis of isoindolo[1,2-a]isoquinoline alkaloids, demonstrating the reactivity of furyl-substituted tetrahydroisoquinolines, which is relevant to our compound. This indicates its potential use in the synthesis of complex alkaloid structures.
Condensed Benzodiazepines Synthesis
- The synthesis of new derivatives of 11,12-dihydroquinazolino[3,2-c][2,3]benzodiazepin-14(6H)-one, which is structurally related to the compound , was the focus of a study by Tolkunov et al. (2017). This research highlights the compound's utility in synthesizing condensed benzodiazepines, which could have pharmacological significance.
Synthesis of Oxidation-Resistant Compounds
- A study by Zaitsev et al. (2009) involved the synthesis of 2-furyl-4-substituted and furo[2,3-c]-condensed 1,2,3,4-tetrahydro-1,10-phenanthrolines. This research demonstrates the potential of furyl-substituted compounds in creating oxidation-resistant structures.
Synthesis of Isoquinoline Derivatives
- The compound's potential in synthesizing isoquinoline derivatives was explored in a study by Mikhailovskii et al. (2013). This research underlines the versatility of furyl-substituted compounds in organic synthesis, particularly in creating complex heterocyclic structures.
properties
IUPAC Name |
7-(furan-2-yl)-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-8-11(16-4-2-6-23-16)7-14-13(15)10-19-17(20-14)18-9-12-3-1-5-22-12/h2,4,6,10-12H,1,3,5,7-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKLANFAWJPXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one |
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